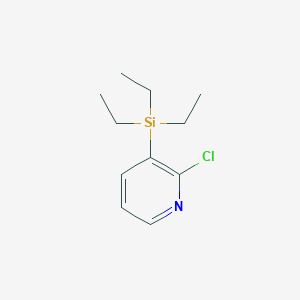

2-Chloro-3-(triethylsilyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

123506-74-1 |

|---|---|

Molecular Formula |

C11H18ClNSi |

Molecular Weight |

227.8 g/mol |

IUPAC Name |

(2-chloropyridin-3-yl)-triethylsilane |

InChI |

InChI=1S/C11H18ClNSi/c1-4-14(5-2,6-3)10-8-7-9-13-11(10)12/h7-9H,4-6H2,1-3H3 |

InChI Key |

FAPCJLVARASUNL-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)C1=C(N=CC=C1)Cl |

Canonical SMILES |

CC[Si](CC)(CC)C1=C(N=CC=C1)Cl |

Synonyms |

Pyridine, 2-chloro-3-(triethylsilyl)- (9CI) |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Chloro 3 Triethylsilyl Pyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring, an analogue of benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, exhibits distinct reactivity. The nitrogen atom's electronegativity significantly influences the electron distribution within the aromatic system, rendering it susceptible to specific types of reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. libretexts.org This deactivation stems from the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring. libretexts.orguoanbar.edu.iq Furthermore, in the acidic conditions often required for EAS, the nitrogen atom can be protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iq

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions. libretexts.orgquora.comyoutube.com This is because the intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized, as one of the resonance structures would place a positive charge on the already electron-deficient nitrogen atom. quora.comyoutube.com In the case of 2-Chloro-3-(triethylsilyl)pyridine, the existing substituents will further direct incoming electrophiles. The chloro group is a deactivating, ortho-para director, while the triethylsilyl group is generally considered an electron-donating group that can stabilize intermediates. The interplay of these effects suggests that electrophilic attack would likely occur at the 5-position, the position least deactivated by the nitrogen and influenced by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (NAS) Mechanisms on the Pyridine Core

Pyridine and its derivatives are highly susceptible to nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions. uoanbar.edu.iqstackexchange.comquora.com The electron-withdrawing nitrogen atom makes the carbon atoms at these positions electrophilic and facilitates the attack of nucleophiles. quora.comvaia.com The mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The aromaticity of the ring is temporarily disrupted during this process and is restored upon the departure of the leaving group. youtube.com

The chloro group at the 2-position of this compound is a good leaving group and is readily displaced by a variety of nucleophiles. This reactivity is enhanced by the adjacent nitrogen atom, which can stabilize the negative charge in the transition state and the Meisenheimer intermediate through resonance. stackexchange.comvaia.com This stabilization is a key factor in the higher reactivity of 2-chloropyridines compared to 3-chloropyridines in nucleophilic substitution reactions. vaia.com

The displacement of the chloro group can be achieved with a range of nucleophiles, leading to a diverse array of substituted pyridine derivatives. For instance, reactions with amines or ammonia (B1221849) can yield aminopyridine derivatives. youtube.comyoutube.com The reaction conditions, such as temperature and the nature of the nucleophile, can influence the reaction rate and yield. youtube.com

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Amines (e.g., R-NH2) | 2-Aminopyridine derivatives | Heating is often required. youtube.com |

| Alkoxides (e.g., R-O-) | 2-Alkoxypyridine derivatives | Generally proceeds under basic conditions. |

| Thiols (e.g., R-SH) | 2-Thio-pyridine derivatives | Often carried out in the presence of a base. |

The nitrogen atom in the pyridine ring plays a crucial role in facilitating nucleophilic aromatic substitution. Its electron-withdrawing inductive effect increases the electrophilicity of the carbon atoms in the ring, particularly at the ortho (2- and 6-) and para (4-) positions. quora.comvaia.com This makes the ring more susceptible to attack by nucleophiles.

Furthermore, during the formation of the Meisenheimer intermediate, the nitrogen atom can stabilize the negative charge through resonance. stackexchange.com When the nucleophile attacks at the 2- or 4-position, one of the resonance structures of the resulting anionic intermediate places the negative charge directly on the electronegative nitrogen atom. stackexchange.com This delocalization of the negative charge significantly stabilizes the intermediate, lowering the activation energy of the reaction and thus increasing the reaction rate. stackexchange.comquora.com This resonance stabilization is not possible when the attack occurs at the 3-position. stackexchange.com

Chemical Transformations Involving the Triethylsilyl Group

The triethylsilyl group at the 3-position of the pyridine ring also influences the molecule's reactivity and can itself undergo specific chemical transformations.

Silyl (B83357) Group Stability and Desilylation Reactions

The triethylsilyl group is a relatively stable protecting group in organic synthesis. wikipedia.org Its stability can be attributed to the strong silicon-carbon bonds and the steric bulk of the triethyl groups, which can shield the silyl group from attacking reagents. wikipedia.org For instance, the related 3-(trimethylsilyl)pyridine (B92606) has been shown to be stable in coupling reactions. uni.lu

However, the silyl group can be cleaved under specific conditions, a process known as desilylation. This reaction is often achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic conditions. The ease of desilylation makes the triethylsilyl group a useful temporary protecting group or a reactive handle for further functionalization. For example, the desilylation of alkynylpyridines using TBAF has been shown to be a rapid and efficient process.

| Reagent | Conditions | Notes |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Often in a solvent like THF or DMF. researchgate.net | A very common and effective method. |

| Hydrofluoric acid (HF) | Usually in a solvent like acetonitrile (B52724) or pyridine. | A strong acid that readily cleaves silyl ethers. |

| Potassium fluoride (KF) | Often used in the presence of a crown ether. | A milder fluoride source. |

Transmetalation Reactions Facilitated by the Silyl Moiety

The triethylsilyl group at the C-3 position of the pyridine ring can facilitate transmetalation reactions, a process that involves the transfer of an organic group from one metal to another. While the silicon-carbon bond is generally stable, the silyl group can be activated to participate in such exchanges. This is often achieved by converting the silyl-substituted pyridine into a more reactive organometallic species.

Organozinc reagents, for instance, can be prepared through transmetalation with zinc chloride, enabling cross-coupling reactions to proceed under milder conditions chem-station.com. In the context of this compound, a plausible pathway for transmetalation involves an initial metal-halogen exchange or deprotonation to generate an organolithium or organomagnesium species. This intermediate can then undergo transmetalation with a suitable metal salt, such as zinc chloride, to form the corresponding organozinc reagent. The resulting organozinc compound is a valuable nucleophile in various cross-coupling reactions. The development of solid, air-stable 2-pyridylzinc reagents has further enhanced the synthetic utility of these intermediates, making them viable alternatives to often unstable boronic acids in cross-coupling processes nih.gov.

Silyl Group as a Transient Directing or Protecting Group

In the realm of C-H functionalization, directing groups play a pivotal role in controlling the regioselectivity of reactions beilstein-journals.orgsnnu.edu.cnnih.gov. The triethylsilyl group in this compound can function as a transient directing or protecting group. As a bulky substituent, it can sterically hinder the adjacent C-4 position, thereby directing incoming reagents to other accessible sites on the pyridine ring.

Moreover, the silyl group can act as a placeholder. In this role, it occupies a specific position on the ring, preventing reaction at that site while other transformations are carried out elsewhere on the molecule. A key advantage of using a silyl group is the possibility of its subsequent removal under specific conditions, a process known as protodesilylation, typically achieved with a fluoride source (like TBAF) or under acidic conditions. This transient nature allows for the introduction of a functional group at the position formerly occupied by the silyl moiety after other synthetic steps have been completed. While the primary role of directing groups is often to enable functionalization at otherwise unreactive C-H bonds, they can also be used in this protective capacity rsc.org. The ability to temporarily block a reactive site adds a layer of strategic control in the synthesis of complex substituted pyridines.

Reactivity of the Chloro Substituent

The chloro substituent at the C-2 position of the pyridine ring is a key handle for a variety of synthetic transformations, most notably transition-metal catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen makes the C-2 position susceptible to nucleophilic substitution, and the presence of the chloro group provides an excellent leaving group for palladium-catalyzed reactions.

Transition-Metal Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds organic-chemistry.orgyoutube.com. In the case of this compound, the chloro group can be efficiently coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base.

The success of these couplings often relies on the choice of a suitable ligand for the palladium catalyst. Electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald or Fu laboratories, have proven to be particularly effective in facilitating the coupling of unreactive chloroheteroarenes organic-chemistry.orgnih.gov. The reaction proceeds via a catalytic cycle that involves oxidative addition of the chloropyridine to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Negishi coupling provides another robust method for C-C bond formation, utilizing organozinc reagents as the nucleophilic partner wikipedia.orgorganic-chemistry.org. This reaction is known for its high functional group tolerance and its ability to couple a wide range of substrates, including those with sp3-hybridized carbon centers chem-station.com. For this compound, the chloro substituent readily participates in Negishi coupling reactions with various organozinc halides.

Similar to the Suzuki-Miyaura coupling, the Negishi reaction is typically catalyzed by a palladium complex, often with a phosphine ligand researchgate.net. The organozinc reagents are generally more reactive than their boronic acid counterparts, which can allow for milder reaction conditions. The development of stable, solid 2-pyridylzinc reagents has further expanded the utility of this reaction for the synthesis of complex pyridine derivatives nih.gov.

The Heck coupling reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene organic-chemistry.org. In this transformation, this compound can be coupled with a variety of vinylic partners, such as styrenes or acrylates, in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of substituted styrylpyridines and related conjugated systems.

The regioselectivity and stereoselectivity of the Heck reaction are generally well-controlled, often favoring the formation of the trans-alkene product. The choice of catalyst, ligand, base, and solvent can influence the efficiency and outcome of the reaction researchgate.netresearchgate.net.

Chemoselective Transformations on Halogenated Pyridines

The reactivity of this compound is dictated by the distinct chemical nature of its functional groups: the pyridine ring, the chloro substituent, and the triethylsilyl group. Chemoselective transformations can be achieved by choosing reagents and reaction conditions that favor reaction at one site over the others. In the context of halogenated pyridines, the chloro group at the C2 position is a primary site for modification, particularly through transition-metal-catalyzed cross-coupling reactions.

The C-Cl bond in 2-chloropyridines is susceptible to oxidative addition by low-valent transition metal complexes, such as those of palladium. This activation enables a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The triethylsilyl group at the C3 position is generally stable under these conditions, allowing for the selective transformation of the C-Cl bond.

Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are powerful methods for the functionalization of aryl chlorides. For a substrate like this compound, these reactions would proceed by selectively coupling a partner group at the C2 position, leaving the triethylsilyl group intact. For instance, a Suzuki coupling would install a new aryl or vinyl group, while a Sonogashira coupling would introduce an alkyne moiety. The choice of catalyst, ligand, and base is crucial for achieving high efficiency in these transformations, especially with the typically less reactive aryl chlorides.

Another important chemoselective transformation is the metal-halogen exchange. wikipedia.org This reaction, often employing organolithium reagents like n-butyllithium or t-butyllithium at low temperatures, can convert the C-Cl bond into a C-Li bond. wikipedia.org The rate of exchange follows the trend I > Br > Cl, meaning that chlorides are the least reactive. wikipedia.org However, the exchange is still a viable pathway for creating a nucleophilic center at the C2 position, which can then be trapped with various electrophiles.

The triethylsilyl group, while generally robust, can be cleaved under specific conditions, such as with a fluoride source (e.g., TBAF) or strong acid, in what is known as protodesilylation or related reactions. This reactivity is typically orthogonal to the conditions used for C-Cl bond functionalization, further enhancing the synthetic utility of the molecule through sequential reactions.

The following table summarizes the potential chemoselective transformations at the C2-chloro position of this compound based on common reactions for halogenated pyridines.

| Reaction Type | Reagents & Conditions (Typical) | Product Type | Reference for Analogue Reaction |

|---|---|---|---|

| Suzuki Coupling | ArB(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Aryl-3-(triethylsilyl)pyridine | nih.gov |

| Heck Coupling | Alkene, Pd catalyst, Base (e.g., Et₃N) | 2-Alkenyl-3-(triethylsilyl)pyridine | researchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base (e.g., Et₃N) | 2-Alkynyl-3-(triethylsilyl)pyridine | researchgate.net |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Ligand, Base (e.g., NaOtBu) | 2-Amino-3-(triethylsilyl)pyridine | nih.gov |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi, low temperature (e.g., -78 °C), then electrophile (E⁺) | 2-E-3-(triethylsilyl)pyridine | wikipedia.orgznaturforsch.com |

Regioselective Functionalization Strategies Utilizing Both Chloro and Triethylsilyl Groups (Hypothetical Extension of Analogue Studies)

The strategic functionalization of this compound can be envisioned by leveraging the interplay between the chloro and triethylsilyl groups to control regioselectivity. Based on studies of analogous substituted pyridines, multi-step sequences can be proposed to install substituents at specific positions on the pyridine ring.

One hypothetical strategy involves an initial metal-halogen exchange at the C2 position, followed by a subsequent reaction controlled by the newly introduced functionality. For example, treatment with n-butyllithium would generate 2-lithio-3-(triethylsilyl)pyridine. This highly reactive intermediate can be quenched with an electrophile to yield a 2,3-disubstituted pyridine. If this newly introduced group at C2 is a directing group for lithiation (e.g., a methoxy (B1213986) group), a second lithiation could be directed to the C4 position, followed by another electrophilic quench. This would result in a 2,3,4-trisubstituted pyridine, where the regiochemistry is precisely controlled in a stepwise manner.

A second hypothetical approach could involve the silyl group to direct functionalization. While the chloro group's reactivity often dominates, under certain conditions, silyl groups can direct ortho-lithiation. However, a more plausible scenario involves the transformation of the silyl group itself. For instance, an Ipso-substitution reaction could replace the triethylsilyl group with another functional group. A sequence could begin with a cross-coupling reaction at the C2-chloro position, followed by an electrophilic ipso-desilylation at C3.

A more advanced hypothetical strategy involves the generation of a pyridyne intermediate. In analogous systems, such as 3-chloro-2-ethoxypyridine, treatment with a strong base can lead to elimination and the formation of a highly reactive 3,4-pyridyne. In the case of this compound, a similar reaction is less likely due to the substitution pattern. However, one could first perform a halogen-dance reaction or a directed ortho-metalation to introduce a leaving group at C4. Subsequent elimination could then generate a 2,3-pyridyne, with the triethylsilyl group influencing the regioselectivity of the subsequent nucleophilic addition.

The following table outlines a hypothetical two-step functionalization strategy starting from this compound.

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Reference for Analogue Reaction |

|---|---|---|---|---|

| 1 | Lithium-Halogen Exchange & Electrophilic Quench | i) n-BuLi, THF, -78 °C ii) Electrophile (e.g., DMF) | 3-(Triethylsilyl)pyridine-2-carbaldehyde | znaturforsch.com |

| 2 | Protodesilylation | TBAF or H⁺ | Pyridine-2-carbaldehyde | docksci.com |

Computational and Theoretical Investigations of 2 Chloro 3 Triethylsilyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 2-Chloro-3-(triethylsilyl)pyridine. These theoretical approaches provide a molecular-level understanding of its properties.

Density Functional Theory (DFT) Studies

While specific DFT studies on this compound are not extensively documented in the public domain, the electronic structure and properties can be inferred from studies on analogous silylated heterocycles. mdpi.commdpi.com DFT calculations, often employing functionals like B3LYP or M06 with appropriate basis sets (e.g., 6-31G* or larger), are a powerful tool for this analysis. mdpi.commdpi.com

For related silylated pyridine (B92270) and pyrimidine (B1678525) systems, DFT studies have been used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as dipole moments and molecular electrostatic potentials. mdpi.comnih.gov These studies indicate that the introduction of a silyl (B83357) group significantly influences the electron distribution within the heterocyclic ring. In the case of this compound, the electron-donating nature of the triethylsilyl group at the C3 position and the electron-withdrawing nature of the chlorine atom at the C2 position and the pyridine nitrogen create a unique electronic environment.

Table 1: Illustrative DFT-Calculated Properties for Silylated Pyridines

| Property | Illustrative Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates significant charge separation and polarity. |

| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.0 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates kinetic stability and influences electronic transitions. researchgate.net |

Note: These are typical values for related silylated heterocycles and serve as an illustrative example.

Molecular Orbital (MO) Analysis and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. wuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the triethylsilyl group. The LUMO, conversely, is likely to have significant contributions from the π* orbitals of the pyridine ring, particularly around the carbon atom bearing the chlorine substituent, which is a common feature in chloropyridines. wuxiapptec.com

The energy and distribution of these frontier orbitals dictate the molecule's behavior in chemical reactions. A relatively high HOMO energy suggests susceptibility to electrophilic attack, while a low LUMO energy indicates a predisposition to nucleophilic attack. The specific locations of the HOMO and LUMO lobes highlight the most probable sites for these interactions.

Theoretical Prediction of Reactivity and Reaction Pathways

Theoretical calculations can predict the most likely pathways for chemical reactions involving this compound. For instance, in nucleophilic aromatic substitution reactions, the LUMO distribution suggests that attack is most favorable at the C2 or C6 positions of the pyridine ring. wuxiapptec.com Computational modeling of transition states can determine the activation energies for different reaction pathways, providing a quantitative measure of their feasibility. nih.govacs.org

Furthermore, the presence of the triethylsilyl group can direct certain reactions. For example, in metal-catalyzed cross-coupling reactions, the C-Si bond can be activated. nih.gov Theoretical studies on similar systems have explored the mechanisms of such silylation and desilylation reactions, often involving oxidative addition and reductive elimination steps at a metal center. nih.govacs.org

Conformational Analysis and Stereoelectronic Effects

The triethylsilyl group introduces conformational flexibility to the molecule. The rotation around the C-Si bond and the various conformations of the ethyl groups can be investigated using computational methods. Conformational analysis of related silacyclohexanes has shown that the preference for axial or equatorial substitution at the silicon atom is influenced by the nature of the other substituents. nih.gov For this compound, steric hindrance between the ethyl groups and the chlorine atom at the C2 position will likely influence the preferred rotational conformation around the C3-Si bond.

Intermolecular Interactions and Supramolecular Assembly Prediction

The potential for this compound to form ordered structures in the solid state can be predicted through computational studies of its intermolecular interactions. mdpi.com Analysis of the molecular electrostatic potential surface reveals regions of positive and negative charge that can participate in non-covalent interactions.

Potential intermolecular interactions include:

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor from solvent molecules or other co-crystallizing species.

Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as a Lewis acid.

π-π Stacking: The pyridine rings of adjacent molecules can engage in π-π stacking interactions.

Computational studies on silylated aminopyrimidines have shown that N–H···N hydrogen bonds are a dominant feature in their solid-state structures, leading to the formation of linked networks. mdpi.com Although this compound lacks the N-H donor, similar principles of intermolecular association can be expected to govern its crystal packing.

Molecular Modeling for Structure-Reactivity Correlation

Molecular modeling provides a bridge between the calculated electronic structure and the observed chemical reactivity. By correlating computed parameters with experimental data for a series of related compounds, quantitative structure-activity relationships (QSAR) can be developed.

For this compound, molecular modeling can be used to:

Predict Reactivity in Cross-Coupling Reactions: The calculated charge distribution and orbital energies can help predict the ease of C-Cl or C-Si bond activation in palladium-catalyzed reactions, for example. nih.gov

Understand Regioselectivity: Modeling can explain why reactions occur at a specific position on the pyridine ring. For instance, the calculated stability of reaction intermediates can rationalize the observed regioselectivity in substitution reactions. nih.govacs.org

Design of Derivatives: By systematically modifying the structure in silico (e.g., changing the substituents on the silicon atom or the pyridine ring), it is possible to computationally screen for derivatives with desired electronic or steric properties for specific applications.

Advanced Spectroscopic Characterization Techniques in the Study of Silylated Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. For organosilicon compounds like 2-Chloro-3-(triethylsilyl)pyridine, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. In this compound, the spectrum is expected to show signals for both the pyridine (B92270) ring protons and the protons of the triethylsilyl group.

The three protons on the substituted pyridine ring are chemically distinct and are expected to appear as multiplets in the aromatic region of the spectrum. Based on data for 2-chloropyridine (B119429), the proton at position 6 (adjacent to the nitrogen) would be the most downfield, followed by the protons at positions 4 and 5. chemicalbook.com The introduction of the triethylsilyl group at position 3 would further influence these shifts.

The triethylsilyl group itself gives rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with each other. rsc.org

Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-6 | ~8.4 | Doublet of doublets (dd) | 1H |

| Pyridine H-4 | ~7.7 | Doublet of doublets (dd) | 1H |

| Pyridine H-5 | ~7.3 | Doublet of doublets (dd) | 1H |

| Si-CH₂-CH₃ | ~0.9-1.1 | Triplet (t) | 9H |

| Si-CH₂-CH₃ | ~0.6-0.8 | Quartet (q) | 6H |

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, carbonyl). libretexts.org For this compound, seven distinct carbon signals are expected: five for the pyridine ring and two for the triethylsilyl group.

The carbon atom bonded to the chlorine (C-2) and the carbon bonded to the silicon (C-3) are expected to show significant shifts. The C-2 signal is influenced by the electronegative chlorine atom, while the C-3 signal is directly affected by the electropositive silicon atom. chemicalbook.com The remaining pyridine carbons (C-4, C-5, C-6) will also have unique chemical shifts. The two carbons of the ethyl groups will appear in the aliphatic region of the spectrum. chemicalbook.com

Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | ~152 |

| Pyridine C-6 | ~150 |

| Pyridine C-4 | ~138 |

| Pyridine C-3 | ~135 |

| Pyridine C-5 | ~123 |

| Si-CH₂-C H₃ | ~7.3 |

| Si-C H₂-CH₃ | ~3.4 |

Silicon-29 NMR (²⁹Si NMR) is a specialized technique that directly probes the silicon nucleus, providing valuable information about the substitution pattern and electronic environment around the silicon atom. huji.ac.il The chemical shift range for ²⁹Si is broad, making it highly sensitive to the nature of the groups attached to the silicon. For tetraorganosilanes, where silicon is bonded to four carbon atoms, the shifts typically appear in a predictable range. The presence of an aromatic ring, such as pyridine, attached to the silicon atom influences the electronic shielding. For triethylsilyl groups bonded to an aromatic system, the ²⁹Si chemical shift is expected to be observed in the approximate range of -5 to +5 ppm. researchgate.netpascal-man.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is critical for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass based on the masses of its constituent isotopes. For this compound, HRMS would be used to confirm its elemental composition of C₁₁H₁₈ClNSi.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈ClNSi |

| Calculated Monoisotopic Mass ([M]) | 227.0897 u |

| Calculated Mass of Protonated Ion ([M+H]⁺) | 228.0975 u |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and then fragmented to produce daughter ions. The resulting fragmentation pattern provides structural information about the parent molecule.

For alkylsilyl compounds, fragmentation is often characterized by the loss of alkyl groups. nih.govnih.gov In the case of this compound, the molecular ion ([M]⁺˙) would be expected to undergo fragmentation primarily at the silyl (B83357) group. A common and significant fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃), which has a mass of 29 u, to form a stable silicon-centered cation [M-29]⁺. Further fragmentation could involve the loss of an ethene molecule (C₂H₄) from this ion or cleavage of the silicon-pyridine bond.

Predicted MS/MS Fragmentation for this compound

| Predicted m/z | Fragment Identity | Description |

|---|---|---|

| 227/229 | [C₁₁H₁₈ClNSi]⁺˙ | Molecular Ion ([M]⁺˙), showing 3:1 isotopic pattern for Cl |

| 198/200 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the silyl group |

| 170/172 | [M - C₂H₅ - C₂H₄]⁺ | Subsequent loss of an ethene molecule |

| 115 | [Si(C₂H₅)₃]⁺ | Triethylsilyl cation from cleavage of the Si-Pyridine bond |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to the different functional groups present. For this compound, the FT-IR spectrum is expected to be a composite of the characteristic vibrations of the substituted pyridine ring and the triethylsilyl group.

The pyridine ring itself exhibits a series of characteristic bands. Aromatic C-H stretching vibrations typically appear in the 3150-3000 cm⁻¹ region. pw.edu.pl The substitution pattern on the ring influences the exact position and intensity of these bands. The C=C and C=N stretching vibrations within the aromatic ring are expected to produce a set of sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹. pw.edu.pl The presence of the chlorine atom introduces a C-Cl stretching vibration, which is typically observed in the 1100-800 cm⁻¹ range.

The triethylsilyl group introduces its own set of distinct vibrational modes. The Si-C bond stretching and bending vibrations are characteristic. Theoretical studies on related organosilanes, such as triethynylmethylsilane, help in assigning these types of motions. nih.gov The ethyl groups attached to the silicon atom will show typical alkane C-H stretching frequencies around 2950-2850 cm⁻¹ and various bending vibrations (scissoring, rocking) in the 1470-1370 cm⁻¹ region.

Based on data from related compounds, the expected FT-IR absorption bands for this compound can be summarized as follows:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Origin |

| Aromatic C-H Stretch | 3150 - 3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 2970 - 2850 | Triethylsilyl Group |

| C=C / C=N Ring Stretch | 1600 - 1400 | Pyridine Ring |

| CH₂ Bending (Scissoring) | ~1460 | Triethylsilyl Group |

| CH₃ Bending (Asymmetric) | ~1450 | Triethylsilyl Group |

| CH₃ Bending (Symmetric) | ~1380 | Triethylsilyl Group |

| Si-CH₂ Rocking / C-Cl Stretch | 1100 - 700 | Triethylsilyl / C-Cl |

| Si-C Stretch | 850 - 650 | Triethylsilyl Group |

This table is a representation of expected frequencies based on the analysis of functional groups and data from related compounds like 2-chloropyridine and various organosilanes. chemicalbook.comnih.govnist.govsigmaaldrich.com

Raman Spectroscopy for Vibrational Modes and Molecular Structure

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations and provides valuable information about the skeletal structure of a molecule.

For this compound, the Raman spectrum would be expected to prominently feature the ring breathing modes of the pyridine skeleton. researchgate.net The ring breathing mode, often observed around 1000 cm⁻¹, is typically a strong and sharp band in the Raman spectra of pyridine derivatives and is sensitive to the nature and position of substituents. researchgate.net The substitution with a chlorine atom and a triethylsilyl group will influence the exact frequency of this mode.

The triethylsilyl group also gives rise to characteristic Raman signals. The symmetric Si-C stretching vibrations are expected to be strong in the Raman spectrum. Studies of molecules containing silyl groups provide a basis for assigning these vibrational modes. nih.govsigmaaldrich.com

A summary of key expected Raman shifts for this compound is provided below:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group Origin |

| Aromatic C-H Stretch | 3150 - 3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 2970 - 2850 | Triethylsilyl Group |

| Ring Breathing Mode | ~1030 - 990 | Pyridine Ring |

| Trigonal Ring Breathing | ~1000 | Pyridine Ring |

| Si-C Symmetric Stretch | 800 - 600 | Triethylsilyl Group |

| C-Cl Stretch | 800 - 650 | C-Cl Bond |

This table is a representation of expected frequencies based on the analysis of functional groups and data from related compounds. nih.govresearchgate.netresearchgate.netrsc.org

X-ray Crystallography for Solid-State Structural Elucidation (e.g., for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be calculated, and a model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be built. youtube.com

While a crystal structure for this compound is not publicly documented, analysis of related silylated and chlorinated aromatic compounds provides insight into the expected structural parameters. acs.orgacs.orgrsc.org If a suitable crystal could be grown, X-ray diffraction would reveal:

The precise geometry of the pyridine ring , confirming its planarity and showing any minor distortions caused by the bulky triethylsilyl group and the electronegative chlorine atom.

The exact bond lengths for the C-Si, C-Cl, and all C-C and C-N bonds within the pyridine ring.

The bond angles around the silicon atom and within the pyridine ring, indicating, for example, the C-Si-C angles of the triethylsilyl group and the C-C-Cl angle.

The torsional angle between the plane of the pyridine ring and the C-Si-C plane of one of the ethyl groups, describing the rotational orientation of the silyl substituent.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak C-H···N hydrogen bonds, which dictate how the molecules pack in the solid state.

A table of typical bond lengths that would be determined from such an analysis is presented below, based on data from other crystallographically characterized structures containing these fragments.

| Bond | Typical Bond Length (Å) | Source Fragment |

| C-Cl (Aromatic) | 1.73 - 1.75 | Chlorobenzene/Chloropyridine derivatives |

| C-Si | 1.85 - 1.90 | Aryl-silane derivatives |

| Si-C (Aliphatic) | 1.84 - 1.88 | Alkyl-silane derivatives |

| C-N (Pyridine) | 1.33 - 1.35 | Pyridine derivatives |

| C-C (Pyridine) | 1.37 - 1.40 | Pyridine derivatives |

This table presents typical values sourced from crystallographic data of related molecules and serves as an expectation for what an analysis of this compound would yield. acs.orgrsc.orgfrontiersin.org

Future Research Directions and Perspectives for 2 Chloro 3 Triethylsilyl Pyridine

Development of Green and Sustainable Synthetic Routes

The future synthesis of 2-Chloro-3-(triethylsilyl)pyridine is anticipated to align with the principles of green chemistry, moving away from traditional methods that may involve harsh conditions or produce significant waste. Research in this area could focus on several key strategies:

Renewable Feedstocks: A significant long-term goal would be the development of synthetic pathways that utilize renewable resources. For instance, researchers are exploring the production of pyridines from glycerol, a byproduct of biodiesel production, in the presence of ammonia (B1221849) over zeolite catalysts. rsc.org Adapting such methodologies to produce functionalized pyridines like the one would represent a major advance in sustainable chemistry.

Metal-Free Catalysis: To circumvent the environmental and economic concerns associated with heavy metal catalysts, future syntheses could employ metal-free cascade reactions. acs.orgnih.gov These processes, which can form highly functionalized pyridines in a single, efficient sequence, offer a promising green alternative. acs.orgnih.gov

Energy-Efficient Synthesis: The use of microwave-assisted organic synthesis is another avenue for greening the production of pyridine (B92270) derivatives. ijarsct.co.in This technique often leads to faster reaction times, higher yields, and reduced byproducts compared to conventional heating methods. ijarsct.co.in

Exploration of Undiscovered Reactivity Profiles for the Triethylsilyl Group

The triethylsilyl group on the pyridine ring is more than just a placeholder; it is a key influencer of the molecule's reactivity. Future research will likely delve into the nuanced roles this group can play in directing chemical transformations.

Directing Group in Cross-Coupling: While the chloro-substituent is a known handle for cross-coupling reactions, the triethylsilyl group could be exploited for more complex, sequential functionalization. Silyl (B83357) groups can participate in various palladium-catalyzed cross-coupling reactions, and the interplay between the chloro and triethylsilyl substituents could allow for regioselective modifications of the pyridine core. gelest.comrsc.orgillinois.edu

Site-Selective Functionalization: The steric bulk of the triethylsilyl group could be harnessed to direct reactions to other positions on the pyridine ring. There is a growing interest in methods for the meta-C-H functionalization of pyridines, a traditionally challenging transformation. innovations-report.com The electronic and steric influence of the silyl group might be leveraged to achieve such selective functionalizations.

Novel Transformations: Research into the reactivity of the silicon-carbon bond itself could uncover new transformations. For example, nickel-silylene complexes have been shown to activate C-H bonds, suggesting that the triethylsilyl group could be more than a spectator in certain catalytic cycles. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis is a major trend in modern chemistry, offering improved safety, efficiency, and scalability. wuxiapptec.commdpi.comnih.gov this compound is a prime candidate for integration into these advanced platforms.

Enhanced Safety and Control: Flow reactors provide superior control over reaction parameters like temperature and pressure, which is particularly advantageous for potentially exothermic reactions. wuxiapptec.com The synthesis of functionalized pyridines has been successfully demonstrated in flow, including the amination of 2-chloropyridine (B119429) at high temperatures. researchgate.net

Scalability and On-Demand Production: Flow chemistry allows for the seamless scaling of production from milligrams to kilograms simply by running the system for longer periods. vcu.edu This would be invaluable for producing this compound in the quantities needed for extensive research and development.

Multi-Step Automated Synthesis: This compound could be a building block in automated multi-step syntheses. Flow systems can be coupled together to perform sequential reactions, purifications, and analyses, enabling the rapid generation of libraries of complex molecules for drug discovery or materials science. nih.gov

Advanced Computational Studies for Predictive Chemistry and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. researchgate.net

Predicting Reactivity and Selectivity: DFT calculations can be used to model reaction pathways and transition states, providing insights into the regioselectivity of cross-coupling reactions or other functionalizations of the pyridine ring. escholarship.org This can help guide experimental design and avoid unnecessary trial-and-error.

Designing Novel Materials: The electronic and photophysical properties of materials based on this compound can be predicted through computational modeling. mdpi.comnih.gov For example, DFT can help in the design of novel organic light-emitting diode (OLED) materials by calculating properties like HOMO/LUMO levels and triplet energies. acs.org

Understanding Intermolecular Interactions: Computational methods can elucidate how molecules of this compound might interact with surfaces or with each other, which is crucial for applications such as corrosion inhibition or the formation of self-assembled monolayers. rsc.orgnih.gov

Investigation of Novel Applications in Emerging Chemical Technologies

The unique combination of a halogenated pyridine and a silyl group opens the door to a wide range of potential applications in cutting-edge technologies.

Materials for Organic Electronics: Functionalized pyridines are being explored for use in organic electronics. acs.org The presence of the triethylsilyl group could enhance solubility and influence the morphology of thin films, potentially leading to improved performance in devices like OLEDs or organic photovoltaics. The introduction of chirality could also lead to interesting chiroptical properties. chemistryworld.com

Advanced Agrochemicals and Pharmaceuticals: Pyridine derivatives are a cornerstone of the agrochemical and pharmaceutical industries. vcu.edumdpi.comresearchgate.netresearchgate.net The specific substitution pattern of this compound could lead to the discovery of new bioactive molecules with unique modes of action.

Functional Polymers and Coatings: This compound could serve as a monomer or a functional additive in the creation of novel polymers. For instance, pyridine-functionalized graphene oxides have been shown to be effective corrosion inhibitors. rsc.org The triethylsilyl group might further enhance the performance of such materials.

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-(triethylsilyl)pyridine, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves chlorination of pyridine precursors followed by silylation. Key steps include:

- Chlorination : Direct chlorination of pyridine derivatives using reagents like PCl₅ or SOCl₂ under controlled temperatures (e.g., 80–100°C).

- Silylation : Introduction of the triethylsilyl group via nucleophilic substitution or metal-catalyzed coupling (e.g., using triethylsilyl chloride and a base like triethylamine to neutralize HCl byproducts ).

Q. Critical Factors :

- Temperature : Excessive heat may lead to decomposition; optimal ranges are 0–25°C for silylation.

- Catalyst : Use of triethylamine improves selectivity by minimizing side reactions at chloro positions .

- Purification : Column chromatography or recrystallization is essential for isolating high-purity product.

Q. Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | PCl₅, 80°C, 6h | 65–75% |

| Silylation | Et₃SiCl, Et₃N, 0°C → RT, 12h | 50–60% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using coupling constants and chemical shifts (e.g., pyridine protons at δ 7.5–8.5 ppm; Si-CH₂ at δ 0.5–1.5 ppm).

- ²⁹Si NMR : Confirms silyl group presence (δ -10 to +20 ppm for triethylsilyl) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 228.1).

- X-ray Crystallography : Resolves 3D structure; SHELX software refines crystallographic data to confirm regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the introduction of the triethylsilyl group to the pyridine ring?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Directing Groups : Pre-functionalize the pyridine with a temporary group (e.g., nitro or amino) to guide silylation to the desired position .

- Catalytic Systems : Use Pd(0) or Cu(I) catalysts to promote selective coupling at the 3-position.

- Low-Temperature Conditions : Slow reaction kinetics at -20°C favor thermodynamically stable products.

Case Study :

In a multi-step synthesis, stannous chloride was used to reduce intermediates, enabling selective silylation at the 3-position (85% yield) .

Q. What computational methods are suitable for predicting the reactivity or binding interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using software like MOE (Molecular Operating Environment) .

- Molecular Dynamics (MD) : Simulates stability in solvent environments (e.g., water or DMSO) to assess bioavailability.

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential maps to identify reactive regions.

Dock into protein active sites (PDB ID: 1XYZ) to evaluate binding affinity .

Q. How can researchers resolve contradictions in reported reaction yields for silylation of chloropyridines?

Methodological Answer: Contradictions often arise from variations in:

- Reagent Purity : Impurities in triethylsilyl chloride reduce yields; use ≥98% purity.

- Catalyst Loading : Excess triethylamine (≥2 eq.) improves efficiency .

- Work-Up Methods : Inadequate quenching of HCl leads to byproducts.

Q. Data Analysis Framework :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | ↑ Yield at lower temps |

| Catalyst (Et₃N) | 2.5 eq. | Maximizes silylation |

| Reaction Time | 12–24h | Ensures completion |

Q. Case Comparison :

- : High-temperature chlorination (100°C) resulted in 70% yield but required rigorous purification .

- : Room-temperature silylation with Pd catalysis achieved 85% yield but higher costs .

Q. Table 1: Comparative Synthesis Yields

| Method | Conditions | Yield | Citation |

|---|---|---|---|

| Chlorination + Silylation | PCl₅, Et₃SiCl, Et₃N | 60% | |

| Catalytic Coupling | Pd(PPh₃)₄, 80°C | 75% |

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks | Functional Group |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 0.8 (t, 9H, Si-CH₂), 8.2 (d, 1H, Py-H) | Triethylsilyl, Pyridine |

| ²⁹Si NMR | δ +5.2 | Et₃Si- |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.